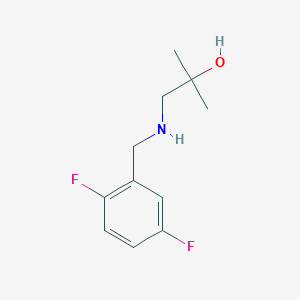
1,2-anhydro-alpha-D-glucopyranose 3,4,6-triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate is a chemical compound with the molecular formula C12H16O8 It is a derivative of glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the 1,2-position forms an epoxide ring
准备方法
Synthetic Routes and Reaction Conditions
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate can be synthesized through the acetylation of glucose derivatives. The typical synthetic route involves the following steps:
Starting Material: The process begins with alpha-D-glucopyranose.
Acetylation: The hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Epoxide Formation: The 1,2-anhydro (epoxide) ring is formed by treating the acetylated glucose with a base, such as sodium hydroxide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst.
Controlled Epoxidation: Ensuring the formation of the epoxide ring with high yield and purity by optimizing reaction conditions such as temperature, pH, and reaction time.
化学反应分析
Types of Reactions
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate undergoes several types of chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Reduction: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Diols: From hydrolysis of the epoxide ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Reduced Compounds: From reduction reactions.
科学研究应用
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-anhydro-alpha-D-glucopyranose 3,4,6-triacetate involves its ability to undergo various chemical reactions due to the presence of the epoxide ring and acetyl groups. The epoxide ring is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in synthetic chemistry.
相似化合物的比较
Similar Compounds
1,2-Anhydro-beta-D-glucopyranose 3,4,6-triacetate: Similar structure but different stereochemistry.
1,6-Anhydro-beta-D-glucopyranose 2,3,4-triacetate: Different position of the anhydro ring.
2,3,4-Tri-O-acetyl-1,6-anhydro-beta-D-glucopyranose: Different anhydro ring position and stereochemistry.
Uniqueness
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate is unique due to its specific epoxide ring at the 1,2-position and the acetylation pattern. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C12H16O8 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC 名称 |
(4,5-diacetyloxy-2,7-dioxabicyclo[4.1.0]heptan-3-yl)methyl acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)16-4-8-9(17-6(2)14)10(18-7(3)15)11-12(19-8)20-11/h8-12H,4H2,1-3H3 |
InChI 键 |
WOMJWRCQBLDWOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C2C(O1)O2)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)


![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)

![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)





